molecular formula C18H13FN2O B13370614 2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13370614
M. Wt: 292.3 g/mol
InChI Key: QDUVTOHJQFAYJZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group and a pyrroloquinoline core in this compound makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-methylquinoline.

    Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 2-methylquinoline in the presence of a suitable catalyst, such as palladium or copper, to form an intermediate compound.

    Cyclization: The intermediate compound then undergoes cyclization to form the pyrroloquinoline core. This step may involve the use of a cyclizing agent, such as phosphorus oxychloride or polyphosphoric acid.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to the presence of the fluorophenyl group and the pyrroloquinoline core, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H13FN2O

Molecular Weight

292.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C18H13FN2O/c1-11-14-4-2-3-5-15(14)20-16-10-21(18(22)17(11)16)13-8-6-12(19)7-9-13/h2-9H,10H2,1H3

InChI Key

QDUVTOHJQFAYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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